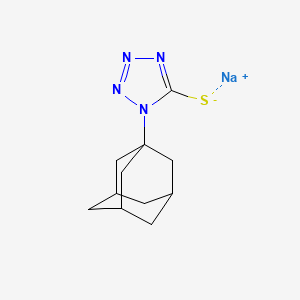
sodium 1-(1-adamantyl)-1H-tetrazole-5-thiolate
Overview
Description
Sodium 1-(1-adamantyl)-1H-tetrazole-5-thiolate (ADDL) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound is a thiolate derivative of adamantane, a cyclic hydrocarbon, and tetrazole, a five-membered ring containing four nitrogen and one carbon atoms. ADDL has been used in various fields of research, including biochemistry, pharmacology, and materials science.
Mechanism of Action
Sodium 1-(1-adamantyl)-1H-tetrazole-5-thiolate has a thiolate group, which can act as a nucleophile and form covalent bonds with electrophilic molecules. It can also coordinate with metal ions through its tetrazole ring. The mechanism of action of this compound depends on the specific application, but it generally involves the formation of covalent or coordination bonds with target molecules.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target molecule and the concentration used. It can inhibit the activity of enzymes by binding to their active site, or it can modulate the folding of proteins by stabilizing or destabilizing specific conformations. It has also been used as a drug delivery agent, where it can selectively target cancer cells or other diseased tissues.
Advantages and Limitations for Lab Experiments
Sodium 1-(1-adamantyl)-1H-tetrazole-5-thiolate has several advantages for laboratory experiments, including its high purity, stability, and ease of synthesis. It can also be easily modified to introduce specific functional groups or to tune its properties. However, this compound also has some limitations, including its potential toxicity and reactivity towards other biomolecules. Care must be taken to ensure that this compound does not interfere with the biological processes being studied.
Future Directions
There are several future directions for the use of sodium 1-(1-adamantyl)-1H-tetrazole-5-thiolate in scientific research. One potential application is in the development of new drug delivery systems, where this compound can be used to selectively target specific cells or tissues. Another direction is in the synthesis of new metal-organic frameworks, which can be used for gas storage, catalysis, and other applications. Additionally, this compound can be used as a probe to study the structure and function of various biomolecules, including enzymes, proteins, and nucleic acids.
Scientific Research Applications
Sodium 1-(1-adamantyl)-1H-tetrazole-5-thiolate has been used in various scientific research applications, including the study of enzyme kinetics, protein folding, and drug delivery. In biochemistry, this compound has been used as a probe to study the active site of enzymes and the folding pathways of proteins. It has also been used as a ligand for metal ions in catalysis and as a building block for the synthesis of metal-organic frameworks.
properties
IUPAC Name |
sodium;1-(1-adamantyl)tetrazole-5-thiolate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4S.Na/c16-10-12-13-14-15(10)11-4-7-1-8(5-11)3-9(2-7)6-11;/h7-9H,1-6H2,(H,12,14,16);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBSWGPDOOOOPQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C(=NN=N4)[S-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N4NaS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



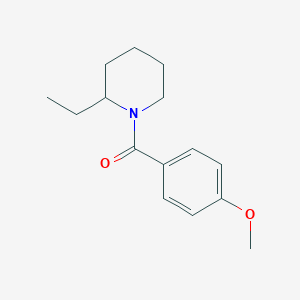
![N,N-dimethyl-N'-[2-(3-pyridinyl)-4-quinolinyl]-1,2-ethanediamine](/img/structure/B3844210.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-naphthamide](/img/structure/B3844222.png)
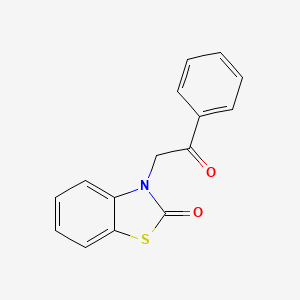
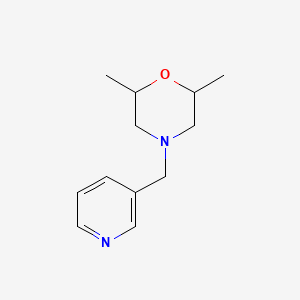

![1-(1-adamantyl)-3-[4-(diethylamino)phenyl]-2-propen-1-one](/img/structure/B3844239.png)
![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-3-chloro-1-adamantanecarboxamide](/img/structure/B3844241.png)
![2-(diallylamino)-4H-[1]benzothieno[2,3-e][1,3]thiazin-4-one](/img/structure/B3844247.png)
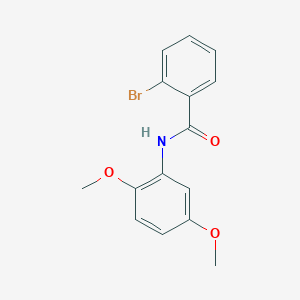
![2-{2-[4-(2-bromobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3844262.png)
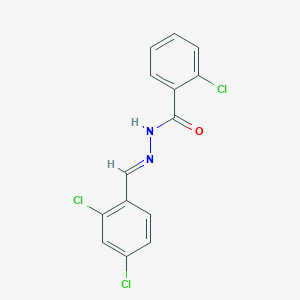
![1-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3844289.png)
